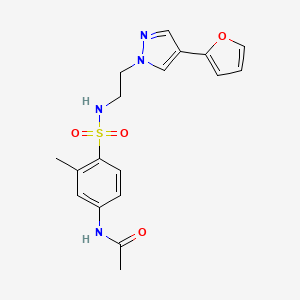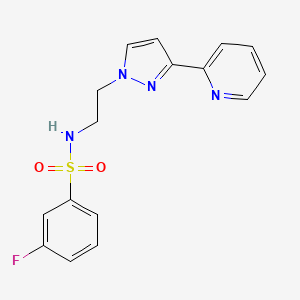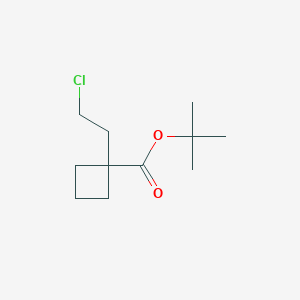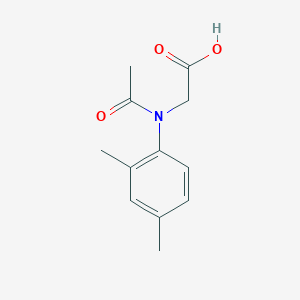![molecular formula C18H20ClN3O4S2 B2873103 1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034601-26-6](/img/structure/B2873103.png)
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often starts from 4-chlorobenzoic acid. The acid is esterified with methanol and subsequently hydrazinated, salt formation and cyclization afforded the intermediate. Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gives the final product .Molecular Structure Analysis
The molecular structure of this compound was elucidated using spectral data analysis by 1H-NMR, 13C-NMR, IR and EI-MS .Chemical Reactions Analysis
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among the tested compounds, some exhibited significant activity with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .Physical And Chemical Properties Analysis
The compound is a light-bluish amorphous solid with a molecular weight of 445 gmol-1. It has a melting point of 118-119 ºC .Applications De Recherche Scientifique
Antiviral Activity
The thiadiazole moiety is known for its antiviral properties. Research indicates that derivatives of thiadiazole can exhibit significant activity against plant viruses, such as the tobacco mosaic virus . This suggests that our compound could be synthesized and tested for its efficacy in protecting agricultural crops from viral pathogens.
Antimicrobial Properties
Compounds with a thiadiazole structure have been reported to possess antimicrobial activity. This includes potential action against Gram-positive bacterial strains and fungal infections like Candida albicans . The compound could be explored for developing new antimicrobial agents, possibly offering an alternative to traditional antibiotics.
Carbonic Anhydrase Inhibition
Thiadiazoles have been associated with carbonic anhydrase inhibitory activity. This enzyme is crucial in various physiological processes, including respiration and the regulation of pH. Inhibitors are used to treat conditions like glaucoma, epilepsy, and mountain sickness. The compound could be a candidate for creating new inhibitors with improved specificity and potency .
Antifungal and Antibacterial Applications
Beyond antiviral and antimicrobial effects, thiadiazole derivatives are known for their antifungal and antibacterial properties. This opens up research avenues for the compound as a potential ingredient in antifungal creams or antibacterial coatings for medical devices .
Herbicidal Potential
Some thiadiazole derivatives have shown herbicidal properties, which could be beneficial in agricultural research for the development of new weed control agents. The compound could be tested for its ability to inhibit the growth of unwanted plants without harming the crops .
Anticonvulsant Effects
Thiadiazole compounds have been explored for their anticonvulsant activities. This suggests that the compound could be researched for potential use in treating seizure disorders, contributing to the development of new medications for epilepsy .
Anti-Tumor Activity
Previous studies have synthesized thiadiazole derivatives to inhibit the growth of tumor cells. The compound could be part of oncological research, aiming to discover new chemotherapeutic agents that are more effective and have fewer side effects .
Plant Growth Regulation
Indole derivatives, which share some structural similarities with thiadiazoles, are known to influence plant growth. While the compound is not an indole derivative, its complex structure could potentially interact with plant hormones or signaling pathways, leading to applications in agriculture for controlling or enhancing plant growth .
Propriétés
IUPAC Name |
3-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S2/c1-20-16-7-3-4-8-17(16)22(28(20,25)26)14-10-12-21(13-11-14)27(23,24)18-9-5-2-6-15(18)19/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDLSKJHHLGGNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2873028.png)


![N-(3-{[2-(2,5-difluorophenyl)-3-(2-fluorophenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2873031.png)
![N-[(1-Methyl-3,4-dihydroisochromen-1-yl)methyl]oxirane-2-carboxamide](/img/structure/B2873032.png)
![3-[2-[(2-Methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B2873033.png)
![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2873036.png)



![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2873042.png)